Sildenafil citrate

Beschreibung

Serendipitous Discovery from Cardiovascular Research Program

The story of sildenafil citrate exemplifies how scientific serendipity can lead to groundbreaking medical advances. In 1985, Pfizer initiated a research program aimed at developing compounds with antihypertensive and antianginal properties. The research team, headed by Simon Campbell and David Roberts at Pfizer's Sandwich, UK laboratory, focused on compounds that could inhibit phosphodiesterase enzymes to produce vasodilation effects.

Initially designated as UK-92,480, the compound was shown to produce widening of coronary arteries in dogs, rabbits, and hypertensive rats. These promising results led Pfizer to examine its potential for treating angina—chest pain caused by narrowing of the coronary arteries. The company began clinical trials in humans around 1991-1992, hoping to demonstrate the drug's efficacy for cardiovascular indications.

However, during these early clinical trials, participants reported an unexpected and consistent side effect—spontaneous penile erections. Rather than dismissing this phenomenon as an incidental finding, Pfizer's researchers recognized its potential significance and pivoted their research accordingly. This observation transformed a potentially disappointing cardiovascular drug into what would become one of the most successful medications in pharmaceutical history.

The discovery of sildenafil's effect on erectile function represents a perfect example of serendipity in drug development—where researchers find value in unexpected observations that might otherwise be overlooked. As one researcher involved in the development noted, "We never had any thoughts about developing any pills [for erectile dysfunction] when we started our research".

Transition from Hypertension Treatment to PDE5 Inhibitor

The transition from cardiovascular application to erectile dysfunction treatment required a deeper understanding of the underlying mechanism of action. Researchers discovered that sildenafil's effects were linked to its inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.

The scientific basis for this mechanism had been established through earlier academic research in the 1960s and 1970s. Jackie Corbin, Ph.D., and colleagues, including Tom Lincoln and Sharron Francis, had identified novel proteins that bound to cyclic GMP, eventually characterizing PDE5. Their work demonstrated that increased intracellular cyclic GMP levels promote the relaxation of smooth muscle, while PDEs like PDE5 degraded cyclic GMP, terminating the signal.

Sildenafil enhances the effect of nitric oxide by inhibiting PDE5, which leads to increased levels of cGMP in the corpus cavernosum. This biochemical cascade results in smooth muscle relaxation and increased blood flow, facilitating erection. The specificity of sildenafil for PDE5 over other phosphodiesterases was critical for its therapeutic profile and safety, as it is highly selective (>4000-fold) for human PDE5 over human PDE3.

Following successful clinical trials specifically targeting erectile dysfunction, Pfizer filed a patent for this compound in 1994. The U.S. Food and Drug Administration approved sildenafil (branded as Viagra) for the treatment of erectile dysfunction in 1998, making it the first oral medication approved for this indication.

Evolution of Computer-Aided Rational Drug Design Approach

The development of this compound marked an important milestone in rational drug design. The process began with examination of existing compounds known to have PDE-inhibiting properties. Zaprinast, a non-commercialized antiallergy drug, served as the initial template due to its known vasodilator properties in vitro.

However, Zaprinast's limitations in selectivity and potency prompted researchers to investigate other ring systems, leading to the discovery of more effective compounds such as pyrazolopyrimidinones. Through systematic structural modifications, researchers found that substituting a propyl group for a methyl group increased both potency and affinity for PDE. Further refinements included adding a sulfonamide group to increase solubility and reduce lipophilicity, ultimately resulting in this compound.

Recent advancements in computational approaches have further enhanced the understanding of sildenafil's properties. As noted in a 2024 study, sildenafil was "the first API structure rationally developed utilizing computational drug-design protocols". Modern approaches employ machine learning algorithms for efficient interatomic potential calculations, with this compound serving as a test case for these advanced computational methods.

The software program "Drug Guru" (drug generation using rules) exemplifies how sildenafil's development has influenced modern computational drug design. This web-based tool applies transformations corresponding to medicinal chemistry design rules-of-thumb to input structures, with sildenafil used as a demonstration of generating ideas for target analogs for phosphodiesterase inhibition.

Academic Impact on Drug Repurposing Methodologies

This compound has become the quintessential example of successful drug repurposing—the practice of finding new uses for existing drugs. It represents a case of repurposing that occurred before the drug reached the market for its original indication. This successful pivot has influenced pharmaceutical research strategies broadly, encouraging scientists to remain alert to unexpected clinical observations during drug development.

The economic impact of this repurposing was substantial. As a treatment for erectile dysfunction, Viagra generated annual sales peaking at $2.05 billion in 2012 and brought in $1.6 billion in global sales in 2016. Over 65 million men worldwide have been prescribed Viagra, with many more purchasing it over the counter since it became available as a pharmacy medication in the UK in 2009.

Sildenafil was subsequently repurposed a second time. Pfizer continued studying its vasodilation effects for treating pulmonary arterial hypertension (PAH), an indication approved under the brand name Revatio in 2005. This formulation uses one-fifth of the dose employed for erectile dysfunction. In 2009, the FDA approved an intravenous formulation of Revatio, making it the only PDE5 inhibitor available in both tablet and intravenous forms.

This multi-repurposing success story has made sildenafil a frequently cited case in academic and industry discussions about drug development strategies. The National Academy of Sciences report on drug repurposing highlights sildenafil as a prime example, noting its generation of "more than $2 billion worldwide in 2012" and its study for additional indications like heart failure.

Recent research has continued to explore new potential applications for PDE5 inhibitors. A 2025 study in Nature Communications Biology investigated sildenafil's potential as an anti-cancer agent for gastric cancer, finding that "the PDE5 inhibitor sildenafil may serve as a promising adjuvant for GC therapy if further randomized clinical trials confirm its efficacy".

Timeline of Scientific Advancements (1985-2025)

The development of this compound spans four decades of scientific advancement, from initial laboratory investigations to ongoing explorations of novel applications.

Table 1: Key Milestones in this compound Development (1985-2025)

Eigenschaften

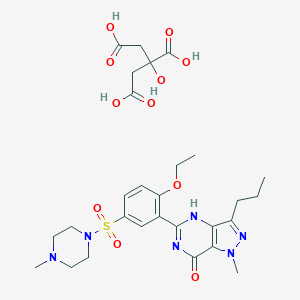

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYFTQMQPDXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139755-83-2 (Parent) | |

| Record name | Sildenafil citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046076 | |

| Record name | Sildenafil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171599-83-0 | |

| Record name | Sildenafil citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171599-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sildenafil citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 171599-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sildenafil citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sildenafil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILDENAFIL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9B0ZE037 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chlorosulfonation Enhancements

| SOCl₂ : Starting Material Ratio | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 95 | 98.93 |

| 2:1 | 95 | 98.93 |

| Prior Art (No SOCl₂) | 85 | 92.50 |

Sulfonamide Reaction and Crystallization

The sulfonamide reaction between intermediate 1 and N-methylpiperazine in tetrahydrofuran (THF) proceeds at 0–10°C, achieving near-quantitative conversion to intermediate 2 . Subsequent salification with citric acid in methanol yields the crude citrate salt, which is refined using ethanol-water (1:1 v/v) crystallization. Optimizing the solvent ratio (ethanol:water:crude product = 4:4:1 by volume/weight) elevates final product purity to 99.89% with a 92% isolated yield.

Table 2: Crystallization Solvent Optimization

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Methanol-Water (1:1) | 88 | 98.50 |

| Ethanol-Water (1:1) | 92 | 99.89 |

| Acetonitrile-Water (1:1) | 85 | 97.20 |

Analytical Validation of Synthesis Intermediates and Final Product

High-Performance Liquid Chromatography (HPLC)

The patent CN104370915A specifies HPLC conditions for purity assessment: a C18 column (4.6 × 250 mm, 5 µm), mobile phase of 0.05 M triethylamine phosphate (pH 3.0)-methanol-acetonitrile (58:25:17), and UV detection at 290 nm. Under these parameters, this compound exhibits a retention time of 12.5 minutes with a peak purity >99.8%.

Spectroscopic Characterization

Modern syntheses employ IR, ¹H-NMR, ¹³C-NMR, and HRMS for structural confirmation. Key spectral data include:

-

IR (KBr): 1680 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch).

-

¹H-NMR (400 MHz, DMSO-d₆): δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.30 (s, 3H, NCH₃), 3.45 (m, 4H, piperazine-H).

Industrial-Scale Production Considerations

The CN104370915A method emphasizes solvent recyclability and minimal waste generation, making it suitable for commercial production. THF and ethanol are recovered via distillation, reducing raw material costs by 20–25% . Additionally, the aqueous ethanolic crystallization minimizes organic solvent use, aligning with green chemistry principles.

Wissenschaftliche Forschungsanwendungen

Sildenafilcitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Sildenafilcitrat übt seine Wirkung aus, indem es die Phosphodiesterase Typ 5 (PDE5) hemmt, ein Enzym, das für den Abbau von cyclischem Guanosinmonophosphat (cGMP) verantwortlich ist. Durch die Blockierung von PDE5 erhöht Sildenafilcitrat den cGMP-Spiegel, was zu einer Entspannung der glatten Muskulatur und einer erhöhten Durchblutung im Penis und in der Lunge führt . Dieser Mechanismus erfordert sexuelle Erregung, um wirksam zu sein, da er auf die Freisetzung von Stickstoffmonoxid während der sexuellen Stimulation angewiesen ist .

Ähnliche Verbindungen:

Vardenafil: Ähnlich wie Sildenafilcitrat, wird es bei erektiler Dysfunktion eingesetzt.

Avanafil: Ein neuerer PDE5-Inhibitor mit einem schnelleren Wirkungseintritt.

Einzigartigkeit von Sildenafilcitrat: Sildenafilcitrat ist aufgrund seines etablierten Sicherheitsprofils, der umfangreichen klinischen Daten und der weit verbreiteten Anwendung einzigartig. Es war das erste oral verabreichte Medikament, das für die Behandlung der erektilen Dysfunktion zugelassen wurde, und wurde umfassend auf seine pharmakokinetischen und pharmakodynamischen Eigenschaften untersucht .

Wirkmechanismus

Sildenafil citrate exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By blocking PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the penis and lungs . This mechanism requires sexual arousal to be effective, as it relies on the release of nitric oxide during sexual stimulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sildenafil citrate belongs to the PDE5 inhibitor class, which includes vardenafil hydrochloride (vardenafil) and tadalafil. These agents share a common mechanism but differ in pharmacokinetics, selectivity, and clinical applications.

Pharmacokinetic Profiles

- This compound: Rapid absorption (median tₘₐₓ: 0.75 hours) and short half-life (3–4 hours) suit on-demand dosing . Bioequivalence is established between conventional tablets and novel formulations like orodispersible tablets (ODTs), which dissolve faster (100% dissolution in 5 minutes) and maintain efficacy under varying gastric pH levels .

- Tadalafil : Prolonged half-life (17.5 hours) allows for once-daily dosing in PAH or "weekend dosing" for ED .

- Vardenafil : Intermediate pharmacokinetics but lower bioavailability than sildenafil .

Formulation Advantages

- ODT and Chewable Tablets : Faster dissolution (pH-independent) and bioavailability compared to film-coated tablets, beneficial for patients with dysphagia or on proton-pump inhibitors (PPIs) .

- Thermal Stability : this compound in commercial tablets has consistent melting points (189–191°C) but higher decomposition temperatures due to excipients like lactose and cellulose .

Key Differentiators

- Flexibility : Sildenafil’s ODT formulations address absorption challenges in patients with altered gastric pH (e.g., long-term PPI use) .

- Cost and Accessibility : Generic this compound is cost-effective compared to branded tadalafil .

- Therapeutic Range : Sildenafil is uniquely studied in IUGR, though evidence remains preliminary .

Biologische Aktivität

Sildenafil citrate, commonly known as Viagra, is primarily recognized for its role in treating erectile dysfunction (ED). However, its biological activity extends beyond this indication, encompassing various physiological mechanisms and therapeutic applications. This article provides a comprehensive overview of this compound's biological activity, including its pharmacodynamics, antimicrobial properties, potential effects on neurodegenerative diseases, and safety profiles.

This compound acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases cGMP levels, which leads to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, facilitating erection during sexual stimulation. This mechanism is crucial for its efficacy in treating ED.

Key Mechanisms:

- Inhibition of PDE5 : Sildenafil exhibits approximately 4,000-fold selectivity for PDE5 over PDE3, which is significant since PDE3 is involved in cardiac contractility .

- cGMP Modulation : Elevated cGMP levels enhance blood flow and promote relaxation of smooth muscle tissues .

Antimicrobial Activity

Recent studies have highlighted sildenafil's potential antimicrobial properties. Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Pseudomonas aeruginosa | 3.12 mg/mL | 3.12 - 25 mg/mL |

| Staphylococcus aureus | 6.25 mg/mL | 12.5 mg/mL |

Sildenafil inhibited biofilm formation effectively at concentrations as low as 3.12 mg/mL, demonstrating a reduction in biofilm density and viability . The study utilized atomic force microscopy to confirm these findings, showing significant surface disruption of bacterial colonies.

Neuroprotective Potential

Emerging research suggests that sildenafil may have neuroprotective effects, particularly concerning neurodegenerative diseases such as Alzheimer's disease. A study conducted by the Cleveland Clinic indicated that sildenafil users had a 69% reduced risk of developing Alzheimer's compared to non-users over six years . This effect is hypothesized to be linked to the modulation of cGMP pathways, which are involved in neuronal signaling and protection against oxidative stress.

Clinical Efficacy in Erectile Dysfunction

Numerous clinical trials have established sildenafil's efficacy in improving erectile function across diverse populations. A systematic review indicated that sildenafil significantly enhances the success rate of sexual intercourse attempts compared to placebo:

| Outcome Measure | Sildenafil Group (%) | Placebo Group (%) | Difference (WMD) |

|---|---|---|---|

| Successful intercourse attempts | 57 | 21 | 33.7 |

| At least one successful attempt | 83 | 45 | - |

Long-term studies have shown sustained efficacy with over 95% patient satisfaction reported after extended use .

Safety Profile and Adverse Effects

The safety profile of sildenafil is generally favorable, with most adverse events being mild to moderate. Common side effects include:

- Headache

- Dyspepsia

- Flushing

- Rhinitis

In long-term studies involving thousands of participants, serious adverse events were rare and typically not attributed directly to sildenafil use . Notably, cardiovascular events were minimal among patients taking antihypertensive medications concurrently with sildenafil.

Analyse Chemischer Reaktionen

Reactions of Sildenafil

Sildenafil's primary mechanism of action involves inhibiting phosphodiesterase 5 (PDE5), which protects cyclic guanosine monophosphate (cGMP) from degradation . The metabolism of sildenafil is primarily facilitated by the CYP3A4 hepatic microsomal isoenzymes, and to a minor extent, via the CYP2C9 hepatic isoenzymes . The predominant circulating metabolite results from the N-demethylation of sildenafil, possessing a phosphodiesterase selectivity similar to the parent sildenafil molecule and an in vitro potency for PDE5 that is approximately 50% that of the parent drug . Plasma concentrations of the metabolite are about 40% of those recorded for sildenafil, accounting for about 20% of sildenafil’s pharmacologic effects . This primary N-desmethyl metabolite of sildenafil also undergoes further metabolism, with a terminal half-life of about 4 hours .

Sildenafil can form cocrystals with co-former molecules such as aspirin (acetylsalicylic acid), fumaric acid, and benzoic acid .

FT-IR Spectrum Analysis of Sildenafil Cocrystals

| Reaction number 1-7 | Reaction number 20-25 | Reaction number 41-46 | Reaction number 56-61 | |

|---|---|---|---|---|

| Sildenafil | Sildenafil | Sildenafil | Sildenafil | |

| Secondary amides (N-H stretching) | 3337 | 3337 | 3337 | 3337 |

| C–H stretching | 2960 | 2960 | 2960 | 2960 |

| C=C aromatic | 1585 | 1585 | 1587 | 1585 |

| C–N stretching | 1323 | 1323 | 1323 | 1325 |

| SO2 symmetric | 1191 | 1191 | 1193 | 1191 |

| ASA | ||||

| O–H stretching (carboxylic) | 3081 | 3071 | - | - |

| C=O stretching | 1758 | 1758 | - | - |

| C–O acid stretching | 1308 | 1307 | - | - |

| C–H bending | 1190 | 1190 | - | - |

| FMA | ||||

| C–H stretching | - | - | 3081 | - |

| C=O | - | - | 1628 | - |

| COO– symmetric | - | - | - | - |

| C–H bending | - | - | 1275 | - |

| BZA | ||||

| Aromatic C–H stretching | - | - | - | 3332 |

| O–H stretching (carboxylic) | - | - | - | 2958 |

| C=O stretching | - | - | - | 1586 |

| Aromatic C=C stretching | - | - | - | 1324 |

| C–O–H bending | - | - | - | 1192 |

| C–O stretching | - | - | - | 3071 |

*Sil=Sildenafil, Co=Co-former

Sildenafil Citrate Formation

This compound is formed through the combination of citric acid and sildenafil .

This compound is designated chemically as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1Hpyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate .

this compound is a white to off-white crystalline powder with a solubility of 3.5 mg/mL in water and a molecular weight of 666.7 .

Q & A

Basic Research Questions

Q. How to design a randomized controlled trial (RCT) to evaluate the efficacy of sildenafil citrate in pulmonary arterial hypertension (PAH)?

- Methodological Guidance : Use a double-blind, placebo-controlled design with stratified randomization to account for etiologies (e.g., idiopathic PAH, connective-tissue disease-associated PAH). Primary endpoints should include objective measures like the 6-minute walk distance (6MWD) and hemodynamic parameters (e.g., mean pulmonary artery pressure). Secondary endpoints may involve WHO functional class improvement and adverse event monitoring. Dose-response relationships should be tested (e.g., 20 mg, 40 mg, 80 mg three times daily) .

- Data Considerations : Power calculations should account for placebo-adjusted treatment effects (e.g., 45–50 m improvement in 6MWD) and inter-group variability.

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations or biological matrices?

- Methodological Guidance : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for specificity and sensitivity in detecting sildenafil in plasma or counterfeit products. UV spectrophotometry (e.g., λ = 290 nm) is cost-effective for bulk analysis but less specific. Validate methods for linearity, precision, accuracy, and limit of detection (LOD) using certified reference materials .

- Example Protocol : For human plasma, use protein precipitation with acetonitrile followed by LC-MS/MS separation on a C18 column with gradient elution (acetonitrile/ammonium acetate) .

Q. How to assess bias risks in systematic reviews of this compound trials for off-label indications (e.g., multiple sclerosis-related erectile dysfunction)?

- Methodological Guidance : Apply Cochrane Risk of Bias Tool 2.0 to evaluate randomization, blinding, attrition, and outcome reporting. Highlight limitations such as high attrition bias (e.g., 420 patients with dropouts in MS trials) and heterogeneity in outcome measures (e.g., International Index of Erectile Function vs. Sexual Encounter Profile diaries). Meta-analyses should use random-effects models to account for variability across small, short-term studies .

Advanced Research Questions

Q. How to reconcile contradictory efficacy findings for this compound across indications (e.g., PAH vs. premature ejaculation)?

- Methodological Guidance : Conduct comparative effectiveness research by analyzing differences in outcome measures (objective 6MWD in PAH vs. subjective ejaculatory control scores in PE). Consider pharmacokinetic factors (e.g., tissue-specific PDE5 expression) and dosing regimens (e.g., chronic vs. on-demand use). Use mixed-effects models to adjust for confounders like baseline disease severity .

- Case Study : In PE trials, sildenafil improved patient-reported satisfaction despite non-significant changes in ejaculatory latency time (IELT), highlighting the need for composite endpoints .

Q. What strategies mitigate genotoxic impurities during this compound synthesis?

- Methodological Guidance : Employ process analytical technology (PAT) to monitor intermediates like 5-(5-chloro-sulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one. Use HPLC-MS to quantify impurities at levels ≤ 0.1% of the active pharmaceutical ingredient (API). Follow ICH M7 guidelines for mutagenic risk assessment .

- Synthesis Optimization : Replace chlorosulfonic acid with safer sulfonating agents to reduce genotoxic byproducts .

Q. How to optimize topical this compound formulations for localized efficacy (e.g., wound healing) while minimizing systemic exposure?

- Methodological Guidance : Develop hydrogel-based delivery systems using carbopol or chitosan polymers. Assess permeation using Franz diffusion cells and validate efficacy in preclinical models (e.g., rat traumatic wound models). Monitor plasma concentrations via LC-MS to confirm localized action .

- Key Findings : Topical 2% sildenafil hydrogel increased angiogenesis and collagen deposition in wounds without detectable systemic absorption .

Data Analysis and Reporting

Q. How to statistically interpret non-significant clinical outcomes (e.g., sildenafil’s effect on ejaculatory latency time)?

- Methodological Guidance : Conduct post hoc power analyses to determine if sample size inadequacy contributed to non-significance. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance. Use sensitivity analyses to assess robustness of secondary outcomes (e.g., patient-reported satisfaction) .

Q. What criteria define polymorphic consistency in this compound API batches?

- Methodological Guidance : Characterize polymorphs (e.g., Form I vs. II) using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Ensure batch-to-batch consistency by adhering to pharmacopeial standards (e.g., USP monographs) and validate dissolution profiles .

Ethical and Regulatory Considerations

Q. How to address off-label sildenafil use in clinical trials without FDA/EMA approval?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.